2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, 2,4-Difluorobenzylamine has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, 2,4-Difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For instance, 2,4-Difluorobenzylamine is a clear colorless to light yellow liquid . It has a molecular weight of 143.13 .Scientific Research Applications
Synthesis of Fluorinated Pyrazoles and Heterocycles
Research has demonstrated the synthesis of 3-amino-4-fluoropyrazoles, highlighting the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. The process involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with hydrazines, illustrating a pathway for creating functional groups that allow further functionalization (Surmont et al., 2011).
Application in Polymer and Material Science
Another application area is the development of well-defined aramides and block copolymers containing aramide with low polydispersity. This research showcases the synthesis of poly(p-benzamide) and its block copolymers, providing insights into the creation of materials with controlled molecular weight and properties for potential use in various industrial applications (Yokozawa et al., 2002).
Contributions to Medicinal Chemistry
The compound's relevance extends to medicinal chemistry, where derivatives have been synthesized for potential antibacterial agents. This is exemplified by the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Exploring Molecular Solids and Interactions
Investigations into energetic multi-component molecular solids formed with tetrafluoroterephthalic acid and aza compounds have revealed significant insights into the role of hydrogen bonds and weak intermolecular interactions in the assembly of molecules into larger architectures. This research has implications for designing novel materials with specific structural and functional properties (Wang et al., 2014).
Development of PET Agents for Cancer Imaging
Another significant application is the synthesis of PET agents for imaging B-Raf(V600E) in cancers. This includes the development of a new potential PET agent through a multi-step synthesis process, demonstrating the compound's utility in advancing diagnostic tools for cancer treatment (Wang et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,4-difluoro-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-13-3-1-12(2-4-13)8-25-19(29)9-28-20(16-10-31-11-18(16)27-28)26-21(30)15-6-5-14(23)7-17(15)24/h1-7H,8-11H2,(H,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUWRZFKVPZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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